3,4-Dichloro-5-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

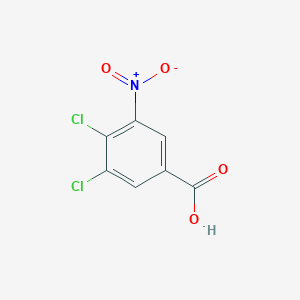

3,4-Dichloro-5-nitrobenzoic acid is an aromatic compound characterized by the presence of two chlorine atoms and one nitro group attached to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-nitrobenzoic acid typically involves the nitration of 3,4-dichlorobenzoic acid. The process begins with the chlorination of benzoic acid to introduce chlorine atoms at the 3 and 4 positions. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 5 position .

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high temperatures and controlled addition of reagents to prevent side reactions and degradation of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dichloro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used; for example, replacing chlorine with an amine group forms an amino derivative.

Reduction Reactions: The major product is 3,4-dichloro-5-aminobenzoic acid.

Applications De Recherche Scientifique

3,4-Dichloro-5-nitrobenzoic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Used in the development of new materials with specific properties, such as polymers and resins.

Biological Research: Investigated for its potential biological activity and as a precursor for the synthesis of biologically active compounds.

Mécanisme D'action

The mechanism of action of 3,4-Dichloro-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

- 3,5-Dichloro-4-nitrobenzoic acid

- 2,4-Dichloro-3,5-dinitrobenzoic acid

- 4-Chloro-3,5-dinitrobenzoic acid

Comparison: 3,4-Dichloro-5-nitrobenzoic acid is unique due to the specific positioning of its chlorine and nitro groups, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it suitable for specific applications where other compounds may not be as effective .

Activité Biologique

3,4-Dichloro-5-nitrobenzoic acid (DCNBA) is a nitrobenzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental toxicology. This article aims to provide a comprehensive overview of the biological activity of DCNBA, including its mechanisms of action, biochemical properties, and relevant case studies.

Target Interactions

Nitro compounds like DCNBA interact with various biological targets, including enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that may bind to cellular macromolecules, leading to alterations in cellular function.

Mode of Action

The primary mode of action involves the formation of free radicals and electrophilic species that can modify biomolecules such as DNA and proteins. This can result in inhibition of key cellular processes, including cell division and metabolic pathways .

Cellular Effects

DCNBA has been shown to affect several cellular processes:

- Cell Signaling Pathways : It can modulate pathways involved in cell growth and apoptosis.

- Gene Expression : Exposure to DCNBA influences the expression levels of genes associated with stress responses and detoxification.

- Metabolic Pathways : It interacts with various enzymes, potentially disrupting normal metabolic functions .

Toxicological Studies

Recent studies have highlighted the ecotoxicological effects of DCNBA on various organisms. For instance, acute toxicity assays conducted on Tetrahymena pyriformis revealed significant mortality rates at concentrations above 50 µM. The median effective concentration (EC50) was determined to be approximately 104.7 µM, indicating a strong inhibitory effect on cell proliferation .

Table 1: Toxicity Data for DCNBA

| Concentration (µM) | Cell Viability (%) | Observations |

|---|---|---|

| 0 | 100 | Control group |

| 25.3 | ~90 | Minimal effect |

| 50.6 | ~5 | Significant mortality |

| 101.4 | 0 | Instantaneous mortality |

Study on Ecotoxicity

A study investigated the effects of DCNBA on T. pyriformis, demonstrating that pH levels significantly influenced toxicity outcomes. In unregulated pH conditions, complete mortality was observed at higher concentrations within an hour . Conversely, when pH was controlled, organisms exhibited temporary mobility loss but recovered after 48 hours.

Photolysis Products Study

Research also examined the effects of photolysis products generated from UV irradiation of DCNBA solutions. The results indicated an increase in toxicity correlating with exposure time to UV light, suggesting that photolysis enhances the compound's harmful effects on aquatic organisms .

Comparison with Similar Compounds

DCNBA exhibits unique reactivity patterns compared to other nitrobenzoic acids due to the specific positioning of its chlorine and nitro groups. This positioning influences both its biological activity and potential applications in pharmaceutical development.

Table 2: Comparison with Similar Compounds

| Compound Name | EC50 (µM) | Notable Biological Activity |

|---|---|---|

| This compound | 104.7 | Inhibits T. pyriformis growth |

| 3,5-Dichloro-4-nitrobenzoic acid | Varies | Antimicrobial properties |

| 4-Chloro-3,5-dinitrobenzoic acid | Varies | Higher toxicity in aquatic systems |

Propriétés

IUPAC Name |

3,4-dichloro-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFNYXRBTKWJQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.